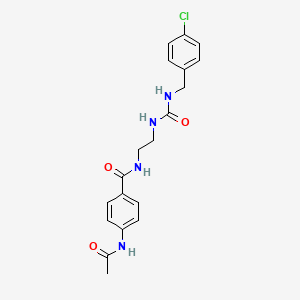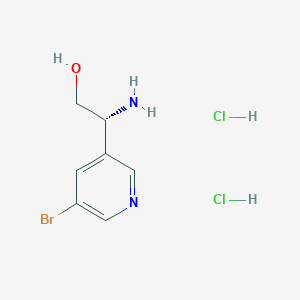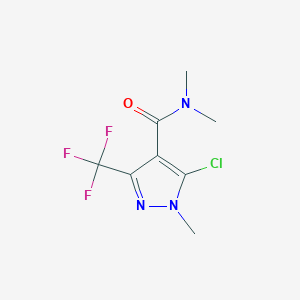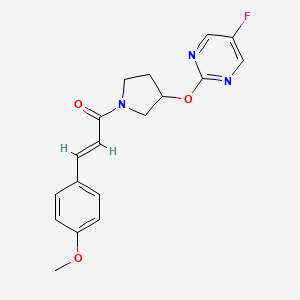![molecular formula C14H18O B2791844 [3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287285-75-8](/img/structure/B2791844.png)
[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as Dibenzocyclooctadiene lignan compound, is a natural product that has been found to have various biological activities. It is derived from Schisandra chinensis, a plant commonly used in traditional Chinese medicine. In recent years, this compound has gained attention due to its potential therapeutic applications in treating various diseases.
Wirkmechanismus
The mechanism of action of [3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol have been extensively studied. It has been found to have antioxidant properties, which can help protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been found to have anti-cancer properties, which can potentially be used in the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using [3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol in lab experiments is its natural origin. It is derived from Schisandra chinensis, which makes it a natural product that can potentially be used in the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited availability. It can be difficult to obtain large quantities of the compound, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of [3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of research is the development of new drugs based on this compound. It has been found to have potential therapeutic applications in treating various diseases, and further research can potentially lead to the development of new drugs. Another area of research is the study of the mechanism of action of this compound. Further research can help us better understand how this compound exerts its therapeutic effects, which can potentially lead to the development of new drugs. Finally, research can also focus on the synthesis of this compound, which can potentially lead to the development of new methods for synthesizing natural products.
Synthesemethoden
The synthesis of [3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be achieved through various methods. One of the most commonly used methods involves the extraction of the compound from Schisandra chinensis. This method involves the use of solvents, such as ethanol or methanol, to extract the compound from the plant material. Another method involves the chemical synthesis of the compound, which requires the use of various reagents and catalysts.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of [3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol have been extensively studied in recent years. Several scientific studies have shown that this compound has anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
[3-(2,4-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-10-3-4-12(11(2)5-10)14-6-13(7-14,8-14)9-15/h3-5,15H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKGTIUCSIEPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C23CC(C2)(C3)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2791767.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2791773.png)
![9-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2791775.png)


![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2791781.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2791782.png)
